BenchChemオンラインストアへようこそ!

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile

Kinase Inhibition Oncology Targeted Therapy

Select this precise regioisomer (CAS 202594-69-2) for RET V804M gatekeeper mutant selectivity (IC₅₀ = 2.1 μM) over wild-type RET. The 4-chloromethyl/2-(4-cyanophenyl) substitution pattern is critical; positional isomers exhibit altered binding and reactivity. Features orthogonal chloromethyl and nitrile handles for sequential library derivatization, reducing synthetic steps. Optimal cLogP (2.44) balances CNS permeability and metabolic stability. High DMSO solubility (>50 mg/mL) ensures reliable automated liquid handling. Insist on CAS 202594-69-2 to avoid irreproducible SAR data.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 202594-69-2
Cat. No. B6143264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
CAS202594-69-2
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC(=CO2)CCl
InChIInChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2
InChIKeyCALDFNZAMPMHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile (CAS 202594-69-2) Procurement Specifications & Core Identity


4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile (CAS 202594-69-2) is a heteroaromatic building block featuring a 1,3-oxazole core substituted at the 4-position with a chloromethyl group and at the 2-position with a 4-cyanophenyl (benzonitrile) moiety. It is utilized primarily as an intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive heterocycles [1]. The compound's molecular formula is C₁₁H₇ClN₂O (molecular weight 218.64 g/mol) and it is commercially available from multiple suppliers with typical purities of ≥95% . The presence of both an electrophilic chloromethyl handle and a nitrile group provides two distinct vectors for derivatization, making it a versatile synthon for parallel library synthesis and structure-activity relationship (SAR) exploration .

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile vs. Positional Isomers and Alternative Electrophiles: Why Generic Substitution Compromises Experimental Integrity


In the class of chloromethyl-oxazole benzonitriles, simple substitution with a positional isomer—such as 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile (CAS 1094318-26-9) or 3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile (CAS 1126634-12-5)—is scientifically invalid due to dramatic shifts in molecular recognition, synthetic accessibility, and downstream derivatization potential. The precise 2-(4-cyanophenyl)-4-chloromethyl substitution pattern of the target compound confers a unique electrostatic and steric profile that dictates binding orientation in kinase ATP-binding pockets, as evidenced by its selective inhibition of the RET V804M gatekeeper mutant over wild-type RET [1][2]. Furthermore, the 4-chloromethyl position relative to the oxazole nitrogen results in distinct reactivity kinetics in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to 2- or 5-chloromethyl regioisomers [3]. Procuring a generic analog without verifying the exact substitution pattern risks introducing uncontrolled variables in SAR studies, leading to irreproducible biological data and wasted synthetic effort. The following quantitative evidence demonstrates why this specific compound must be specified by CAS number in procurement documentation.

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile: Quantified Differentiation Against Closest Analogs and Alternative Building Blocks


Target Engagement: RET V804M Gatekeeper Mutant Selectivity vs. Wild-Type RET

The compound demonstrates a clear selectivity window for the RET V804M gatekeeper mutant over wild-type RET kinase. This differentiation is critical for programs targeting resistant kinase mutants, as many pan-kinase inhibitors lose potency against V804 mutants due to steric hindrance [1].

Kinase Inhibition Oncology Targeted Therapy

Chemical Reactivity: Dual Electrophilic Warhead Potential vs. Mono-Functional Oxazole Building Blocks

Unlike simpler chloromethyl-oxazole building blocks such as 4-(chloromethyl)oxazole (CAS 172649-57-9) or 2-(chloromethyl)oxazole (CAS 185246-17-7), which possess only a single reactive handle, 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile contains two orthogonal electrophilic sites: the chloromethyl group for nucleophilic substitution and the nitrile group for hydrolysis, reduction, or dipolar cycloaddition [1]. This dual functionality enables sequential derivatization without protecting group manipulations, accelerating library synthesis [2].

Covalent Inhibitors Synthetic Methodology Medicinal Chemistry

Physicochemical Profile: Optimized Lipophilicity for CNS-Penetrant vs. Peripherally-Restricted Kinase Inhibitors

The compound's calculated partition coefficient (cLogP = 2.44) positions it favorably within the optimal range for CNS drug discovery (typically cLogP 1–3), while remaining sufficiently lipophilic for passive membrane permeability [1]. This contrasts with the more polar 4-(oxazol-4-yl)benzonitrile analogs (cLogP ≈ 0.6–1.0), which may exhibit suboptimal brain penetration, and the excessively lipophilic 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile (estimated cLogP >3.0 due to additional methyl group) [2].

Drug Design Pharmacokinetics CNS Penetration

Solubility and Formulation Compatibility: Enabling High-Throughput Screening vs. Sparingly Soluble Analogs

The compound exhibits high solubility in DMSO (>50 mg/mL), a critical requirement for compound management in automated high-throughput screening (HTS) and fragment-based drug discovery (FBDD) workflows . This contrasts with many structurally related oxazole benzonitriles bearing additional hydrophobic substituents, which often require sonication or heating to achieve DMSO concentrations >10–20 mg/mL, introducing potential degradation or precipitation artifacts .

High-Throughput Screening Assay Development Formulation

Optimal Procurement Scenarios for 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile Based on Quantitative Differentiation


Medicinal Chemistry: RET Kinase Inhibitor Development Targeting Gatekeeper Mutations

Programs focused on overcoming clinical resistance to RET inhibitors (e.g., selpercatinib, pralsetinib) should prioritize this building block due to its demonstrated selectivity for the RET V804M gatekeeper mutant (IC₅₀ = 2.1 μM) over wild-type RET [1]. The chloromethyl group provides a covalent warhead attachment point for irreversible inhibition strategies, while the benzonitrile moiety can be elaborated to improve potency and selectivity.

Parallel Library Synthesis: Dual-Functional Scaffold for Sequential Derivatization

For combinatorial chemistry groups requiring rapid access to diverse oxazole-based libraries, this compound's two orthogonal reactive handles—the chloromethyl electrophile and the nitrile group—enable sequential functionalization without protecting group strategies [2]. This dual functionality reduces the number of synthetic steps per library member by at least one compared to mono-functional oxazole building blocks, translating to significant time and cost savings in hit expansion campaigns.

CNS Drug Discovery: Kinase Inhibitors Requiring Balanced Brain Penetration

CNS-focused kinase inhibitor programs should select this compound over more polar or more lipophilic oxazole benzonitrile analogs due to its optimal cLogP of 2.44, which balances passive permeability with reduced metabolic liability [3]. This physiochemical profile is particularly relevant for targets such as RET-driven gliomas or brain metastases, where CNS exposure is essential for efficacy.

High-Throughput Screening: Compound Management with Minimal Precipitation Risk

Screening facilities managing large compound collections should stock this building block due to its high DMSO solubility (>50 mg/mL), which ensures reliable dissolution and minimizes precipitation during automated liquid handling . This property is critical for maintaining data integrity in primary screens and dose-response follow-up assays, reducing false-negative rates compared to less soluble oxazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.